molecular formula C13H12FNO B1630280 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde CAS No. 843653-04-3

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde

Cat. No. B1630280
CAS RN: 843653-04-3
M. Wt: 217.24 g/mol
InChI Key: JNWWVPWEZUZEMV-UHFFFAOYSA-N
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Description

“6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde” is a chemical compound with the CAS Number: 2367-17-1 . It has a molecular weight of 189.23 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole .


Molecular Structure Analysis

The InChI code for “6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde” is 1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Pharmaceutical Research

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde: has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel compounds that could act as inhibitors or modulators of specific enzymes or receptors involved in diseases such as cancer, neurological disorders, and infectious diseases .

Fluorescent Probes

This compound is also being investigated for its applications as a fluorescent probe. Due to its carbazole core, it exhibits strong fluorescence properties, which can be utilized in bioimaging and diagnostic applications. Scientists are developing fluorescent probes based on this compound to detect and visualize biological molecules and processes in real-time, aiding in the study of cellular functions and disease mechanisms .

Organic Electronics

In the field of organic electronics, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde is being studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electronic properties, such as high charge mobility and stability, make it a promising material for improving the efficiency and performance of these devices. Researchers are focusing on synthesizing derivatives of this compound to enhance their optoelectronic properties .

Catalysis

The compound is also being explored for its catalytic properties. It can act as a catalyst or a ligand in various chemical reactions, including asymmetric synthesis and cross-coupling reactions. Its ability to facilitate these reactions with high selectivity and efficiency makes it valuable in the synthesis of complex organic molecules, which are essential in pharmaceuticals, agrochemicals, and materials science .

Material Science

In material science, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde is being utilized to develop new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and optical properties. Researchers are investigating its use in creating advanced materials for applications such as coatings, adhesives, and composites .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . This means that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). To avoid these hazards, avoid breathing dust/fume/gas/mist/vapors/spray (P261).

properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-9-2-4-13-11(6-9)10-5-8(7-16)1-3-12(10)15-13/h2,4,6-8,15H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWWVPWEZUZEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C=O)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648839
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde

CAS RN

843653-04-3
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dess-Martin periodinane (7.37 g, 17.4 mmol) was added portion-wise to a stirred solution/suspension of alcohol II (2.64 g, 11.8 mmole) in dichloromethane (120 mL). The alcohol completely dissolved after the Dess-Martin reagent was added. The reaction mixture was stirred at ambient temperature for 30 min, and then quenched with ethanol. The reaction mixture was diluted with ether (860 mL) and washed twice with saturated aqueous sodium bicarbonate (550 mL) followed by 5% sodium thiosulfate pentahydrate. After washing with brine and drying (MgSO4), the solvent was evaporated to give a residue which was purified by chromatography on silica gel eluting with hexane/ethyl acetate (4:1). Compound V was obtained in 47% yield (1.2 g). mp: 96-98° C. MS: [M−H]− @m/z=216.1.
Quantity
7.37 g
Type
reactant
Reaction Step One
Name
alcohol
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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